tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate
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Overview
Description
Tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate is a compound belonging to the class of isoindoles, which are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the reaction of isoindole derivatives with tert-butyl formate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the isoindole, followed by the addition of tert-butyl formate to form the desired product. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrochloric acid (HCl) in water for acidic hydrolysis or sodium hydroxide (NaOH) in water for basic hydrolysis.
Major Products Formed
Oxidation: Tert-butyl 1-carboxy-2,3-dihydro-1H-isoindole-2-carboxylate.
Reduction: Tert-butyl 1-hydroxymethyl-2,3-dihydro-1H-isoindole-2-carboxylate.
Substitution: 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylic acid.
Scientific Research Applications
Tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex isoindole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Isoindole derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Isoindole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation, which may affect biological processes. Additionally, the isoindole ring system can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,3-dihydro-1H-isoindole-1-carboxylate: Lacks the formyl group, which may result in different reactivity and biological activity.
Tert-butyl 1-formyl-2,3-dihydro-1H-indole-2-carboxylate: Contains an indole ring instead of an isoindole ring, which may affect its chemical and biological properties.
Tert-butyl 1-formyl-1H-isoindole-2-carboxylate: Lacks the dihydro moiety, which may influence its stability and reactivity.
Uniqueness
Tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to the presence of both the formyl and tert-butyl ester groups, which provide distinct reactivity and potential for diverse chemical transformations. The dihydroisoindole ring system also contributes to its unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
803351-51-0 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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